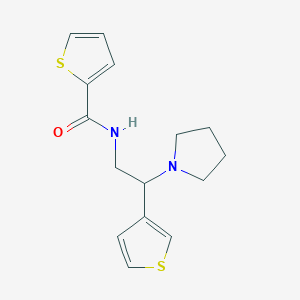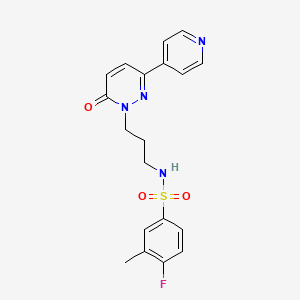
4-fluoro-3-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, demonstrating their potential antimicrobial activity against various bacteria and fungi. These studies involve complex synthetic routes to produce compounds with significant biological activity, highlighting the chemical's versatility in contributing to new antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Cytotoxic and Antitumor Properties
Compounds derived from benzenesulfonamide frameworks have been evaluated for their cytotoxicity and potential as tumor-specific agents and inhibitors of carbonic anhydrase, which is an enzyme of interest in cancer research. Some derivatives have shown promising cytotoxic activities, suggesting a path for further anti-tumor studies. These findings underscore the potential of such compounds in the development of new cancer therapies (H. Gul, M. Tuğrak, H. Sakagami, P. Taslimi, I. Gulcin, C. Supuran, 2016).
Selective COX-2 Inhibition
Research into the synthesis of benzenesulfonamide derivatives has led to the identification of compounds that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This selective inhibition is crucial for developing drugs that can provide anti-inflammatory benefits with fewer gastrointestinal side effects compared to non-selective COX inhibitors. The introduction of a fluorine atom has been found to enhance this selectivity, with implications for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hiromasa Hashimoto, K. Imamura, J. Haruta, K. Wakitani, 2002).
Inhibition of Carbonic Anhydrase
The synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibitory effects on human carbonic anhydrase isoenzymes hCA I and II. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in blood and tissues. The inhibition of these enzymes by benzenesulfonamide derivatives represents a potential therapeutic mechanism for conditions such as glaucoma, epilepsy, and altitude sickness (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, C. Supuran, 2016).
Eigenschaften
IUPAC Name |
4-fluoro-3-methyl-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-14-13-16(3-4-17(14)20)28(26,27)22-9-2-12-24-19(25)6-5-18(23-24)15-7-10-21-11-8-15/h3-8,10-11,13,22H,2,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRXAXDNVMBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)
![4-acetyl-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528886.png)
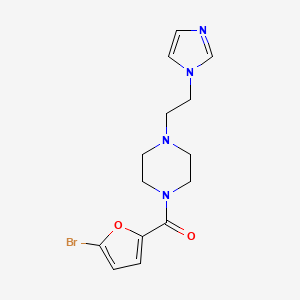
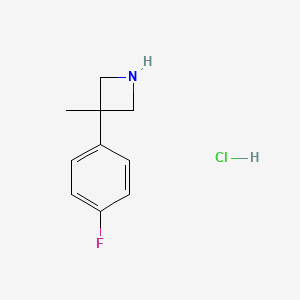
![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![N-benzyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2528891.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/no-structure.png)
![[4-(6-Methylpyridazin-3-yl)phenyl]methanol](/img/structure/B2528896.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)
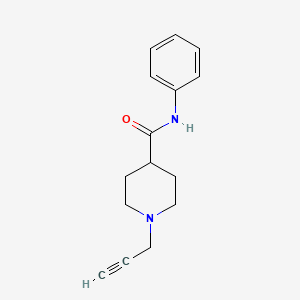
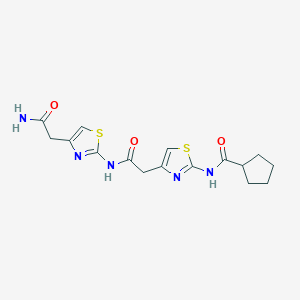
![2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2528901.png)
![N-cyano-3-ethyl-N-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}aniline](/img/structure/B2528905.png)
